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Abstract

JNJ-64619178 (Onametostat) is a potent, selective, and orally bioavailable small-molecule
inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] Dysregulation of PRMT5 is
implicated in various cancers, making it an attractive therapeutic target.[4][5][6] This document
provides a comprehensive technical overview of the discovery, mechanism of action, and
preclinical and clinical development of JINJ-64619178, presenting key data in a structured
format and detailing experimental methodologies.

Discovery

JNJ-64619178 was identified from a focused library of adenosine derivative compounds.[1] The
discovery process involved structure-activity relationship (SAR) iterations and
pharmacochemical optimizations, starting from a 5' spiro bisamine lead compound.[1] This
effort led to the identification of INJ-64619178 as a highly potent and selective inhibitor of the
PRMTS5/MEP50 complex.[1]

Mechanism of Action

JNJ-64619178 exhibits a unique mechanism of inhibition characterized by slow off-rate
kinetics, leading to a prolonged, pseudo-irreversible inhibition of PRMT5.[2][7] It functions by
occupying both the S-adenosylmethionine (SAM) cofactor and the protein substrate binding
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pockets of the PRMT5/MEP50 complex.[2][4][8] This traps the complex in a catalytically
inactive state, preventing the symmetric dimethylation of arginine residues on histone and non-

histone protein substrates.[3][7] The inhibition of PRMT5's methyltransferase activity modulates

the expression of genes involved in cellular processes like proliferation and splicing, ultimately

leading to antitumor effects.[3][4]
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Caption: Mechanism of action of INJ-64619178 on the PRMT5 signaling pathway.
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Preclinical Characterization
Potency and Selectivity

JNJ-64619178 is a highly potent inhibitor of the PRMT5/MEP50 complex. Its selectivity was
assessed against a panel of 37 human arginine and lysine methyltransferases. At a
concentration of 10 pmol/L, JNJ-64619178 inhibited the PRMT5/MEP50 complex by over 80%,
while showing minimal to no inhibition (<15%) of other closely related arginine
methyltransferases like PRMT1 and PRMT7, and no significant inhibition of lysine
methyltransferases.[1]

Parameter Value Reference

PRMT5/MEPS50 IC50 0.14 nM [9]

In Vitro and In Vivo Activity

JNJ-64619178 demonstrated potent antiproliferative activity in a broad range of cancer cell
lines, including those from lung, breast, pancreatic, and hematological malignancies.[1][4] In
primary acute myelogenous leukemia (AML) samples, sensitivity to JNJ-64619178 correlated
with the presence of splicing factor mutations.[4][5] In vivo studies using tumor xenograft
models showed that oral administration of INJ-64619178 resulted in significant tumor growth
inhibition and regression.[4][7]

Pharmacokinetics

Pharmacokinetic studies in mice revealed low clearance and moderate oral bioavailability.[1][4]

Parameter Value Dose Reference

Clearance 6.6 mL/min/kg 2.5 mg/kg (V) [1][4]

Absolute Oral
) o 36% 10 mg/kg (PO) [1][4]
Bioavailability

Clinical Development

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://aacrjournals.org/mct/article/20/12/2317/675158/Discovery-and-Pharmacological-Characterization-of
https://drughunter.com/molecule/jnj-64619178
https://aacrjournals.org/mct/article/20/12/2317/675158/Discovery-and-Pharmacological-Characterization-of
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398174/
https://pubmed.ncbi.nlm.nih.gov/34583982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398174/
https://www.medchemexpress.com/literature/jnj-64619178-is-a-selective-prmt5-inhibitor-with-potent-activity-in-lung-cancer.html
https://aacrjournals.org/mct/article/20/12/2317/675158/Discovery-and-Pharmacological-Characterization-of
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398174/
https://aacrjournals.org/mct/article/20/12/2317/675158/Discovery-and-Pharmacological-Characterization-of
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398174/
https://aacrjournals.org/mct/article/20/12/2317/675158/Discovery-and-Pharmacological-Characterization-of
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398174/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

JNJ-64619178 has been evaluated in a first-in-human, Phase 1, open-label, multicenter study
in patients with advanced solid tumors, non-Hodgkin's lymphoma (NHL), and lower-risk
myelodysplastic syndromes (MDS).[2][10][11]

Clinical Trial Design

The Phase 1 study (NCT03573310) was designed to determine the maximum tolerated dose
(MTD) and recommended Phase 2 dose (RP2D).[10][11][12] Patients received escalating
doses of JNJ-64619178 orally according to two different schedules.[2][13]
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Caption: Workflow of the first-in-human Phase 1 clinical trial of JINJ-64619178.

Clinical Efficacy and Safety

In the Phase 1 trial involving 90 patients, JNJ-64619178 demonstrated manageable dose-
dependent toxicity, with thrombocytopenia being the only dose-limiting toxicity.[2] The study
showed preliminary evidence of antitumor activity.[2][6]
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Objective Response  Median Progression-

Patient Population ) Reference
Rate (ORR) Free Survival (PFS)
All evaluable patients
5.6% - [2][6]
(n=90)
Adenoid Cystic
Carcinoma (ACC) 11.5% 19.1 months [2][6]

(n=26)

Based on the safety, clinical activity, pharmacokinetic, and pharmacodynamic findings, two
provisional recommended phase 2 doses were selected: 1.5 mg intermittently (2 weeks on/1
week off) and 1.0 mg once daily.[2]

In patients with lower-risk MDS, a tolerable dose was identified, but no significant clinical
benefit was observed.[14]

Experimental Protocols

In Vitro Methyltransferase Assay

o Objective: To determine the inhibitory activity of INJ-64619178 against the PRMT5/MEP50
complex.

o Methodology: The assay was performed in a reaction mixture containing 10 pmol/L SAM, 1
pmol/L histone H2A (as substrate), and 0.156 nmol/L of the PRMT5/MEP50 enzyme.[8] JNJ-
64619178 was added at various concentrations. The production of S-Adenosyl-L-
homocysteine (SAH), a byproduct of the methylation reaction, was monitored over time to
determine the rate of reaction and calculate the IC50 value.[8]

Cellular Target Engagement Assay
o Objective: To measure the inhibition of PRMTS5 activity in cells.
» Methodology: Cancer cell lines were treated with varying concentrations of JNJ-64619178.

Cellular lysates were then prepared and analyzed by Western blot to detect the levels of
symmetric dimethylarginine on SmD1 and SmD3 proteins (SmD1/3-Me2), which are known
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substrates of PRMT5.[4] A reduction in SmD1/3-Me2 levels indicates target engagement and
inhibition of PRMTS5.[4]

Cell Proliferation Assay

Objective: To assess the antiproliferative effect of INJ-64619178 on cancer cell lines.

Methodology: A large panel of cancer cell lines from various histological origins were seeded
in multi-well plates and treated with a range of JNJ-64619178 concentrations. Cell viability
was measured after a defined incubation period (e.g., 72 hours) using a standard method
such as CellTiter-Glo to determine the concentration that inhibits 50% of cell growth (GI50).
[15]

In Vivo Tumor Xenograft Studies

Objective: To evaluate the antitumor efficacy of INJ-64619178 in a living organism.

Methodology: Human cancer cell lines were implanted subcutaneously into
immunocompromised mice. Once tumors reached a specified volume, mice were
randomized into vehicle control and treatment groups. JNJ-64619178 was administered
orally at defined doses and schedules (e.g., once-daily or intermittent).[4] Tumor volume and
body weight were measured regularly to assess efficacy and toxicity.

Conclusion

JNJ-64619178 is a novel, potent, and selective PRMT5 inhibitor with a distinct pseudo-
irreversible mechanism of action.[2][7] It has demonstrated significant preclinical antitumor

activity and has shown manageable safety and preliminary efficacy in early-phase clinical trials,

particularly in patients with adenoid cystic carcinoma.[2][6] Further clinical development is

warranted to fully elucidate the therapeutic potential of INJ-64619178 in various malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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